molecular formula C9H9BrN2 B6359666 2-(4-Bromo-2-pyridyl)-2-methyl-propanenitrile CAS No. 1379342-42-3

2-(4-Bromo-2-pyridyl)-2-methyl-propanenitrile

Cat. No. B6359666
CAS RN: 1379342-42-3
M. Wt: 225.08 g/mol
InChI Key: OXTKTYKANRFXEV-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 and a molecular weight of 313.98 . It’s an important intermediate in pharmaceuticals and organic synthesis .


Synthesis Analysis

The synthesis of 4,4’-Dibromo-2,2’-bipyridine involves several steps . The process starts with 2,2’-bipyridine, which is oxidized using hydrogen peroxide in the presence of tungstic acid and ammonium cerium(IV) nitrate. The resulting product is then nitrated using fuming nitric acid. The nitro compound is reduced using tin(II) chloride in acetic acid to yield 4,4’-Dibromo-2,2’-bipyridine .


Molecular Structure Analysis

The InChI code for 4,4’-Dibromo-2,2’-bipyridine is 1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 138.0 to 142.0 °C and a predicted boiling point of 362.9±37.0 °C. Its predicted density is 1.809±0.06 g/cm3. It is soluble in toluene .

Safety and Hazards

The compound is classified as hazardous, with hazard codes 36/37/38 indicating that it can cause irritation to the eyes, respiratory system, and skin .

properties

IUPAC Name

2-(4-bromopyridin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTKTYKANRFXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile

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